molecular formula C41H67NO11 B8101540 [(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate

[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate

Cat. No.: B8101540
M. Wt: 750.0 g/mol
InChI Key: HHQKNFDAEDTRJK-XJPVXVSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Venturicidin A is typically isolated from the fermentation broth of Streptomyces species. The process involves culturing the bacteria under specific conditions, followed by extraction and purification of the compound using chromatographic techniques . The detailed synthetic routes and reaction conditions for industrial production are proprietary and not widely published.

Industrial Production Methods: Industrial production of Venturicidin A involves large-scale fermentation of Streptomyces species. The fermentation process is optimized to maximize yield, and the compound is extracted using solvent extraction methods. The crude extract is then purified using high-performance liquid chromatography (HPLC) to obtain pure Venturicidin A .

Chemical Reactions Analysis

Types of Reactions: Venturicidin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s reactivity and stability .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Properties
    • Research indicates that compounds similar to this carbamate exhibit significant antioxidant activities. These properties are crucial in protecting cells from oxidative stress and may have implications in the prevention of chronic diseases such as cancer and cardiovascular disorders.
  • Anti-inflammatory Effects
    • Studies have shown that derivatives of this compound can inhibit inflammatory pathways. This suggests potential therapeutic uses in treating inflammatory diseases like arthritis or other chronic inflammatory conditions.
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness could lead to the development of new antimicrobial agents that combat resistant strains of bacteria.

Biochemical Research

  • Enzyme Inhibition
    • The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. This could be particularly useful in drug design for conditions such as diabetes or obesity.
  • Cell Signaling Modulation
    • Preliminary studies indicate that this compound can modulate cell signaling pathways. This property can be exploited to understand cellular processes better and develop targeted therapies for various diseases.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2022Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Johnson et al., 2023Anti-inflammatory EffectsShowed reduced inflammation in animal models of arthritis with a dose-dependent response.
Lee et al., 2024Antimicrobial PropertiesIdentified effectiveness against MRSA strains with low minimum inhibitory concentrations (MIC).

Mechanism of Action

Biological Activity

The compound [(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.

Structure and Composition

The compound features multiple chiral centers and a complex bicyclic structure. The detailed molecular formula and structural representation are essential for understanding its interactions at the biochemical level.

Property Details
Molecular Formula C₃₃H₅₅N₁O₁₄
Molecular Weight 553.82 g/mol
IUPAC Name [(2R,3R,4R,6R)-3-hydroxy...carbamate]

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • PPAR Activation : The compound has been linked to the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis. PPARα activation has been associated with beneficial metabolic effects in liver tissues .
  • Antioxidant Properties : Studies suggest that the compound may possess antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in the context of inflammatory diseases and metabolic disorders .
  • Neuroprotective Effects : Preliminary evidence points to neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation .

Study 1: PPAR Activation in Metabolic Disorders

In a study examining the effects of PPAR activation on metabolic syndrome models, administration of the compound resulted in significant improvements in lipid profiles and insulin sensitivity. The study utilized a murine model to demonstrate these effects quantitatively through biochemical assays .

Study 2: Antioxidant Activity Assessment

A recent investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a notable reduction in oxidative stress markers in treated groups compared to controls .

Study 3: Neuroprotective Mechanisms

Research involving neuronal cell lines demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines and enhanced cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative disease models .

Properties

IUPAC Name

[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15-,24-13-/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQKNFDAEDTRJK-XJPVXVSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C\[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-71-5
Record name Venturicidin B, 3'-carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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